N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine
Description
N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine is a halogenated pyrimidine derivative featuring a 4-bromobutyl chain at the N4 position, a chlorine atom at C2, and a fluorine atom at C5. The pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with anticancer, antiviral, and antimicrobial activities . This compound is synthesized via alkylation of 2-chloro-5-fluoropyrimidin-4-amine with 1,4-dibromobutane under basic conditions, analogous to methods used for N-(4-bromobutyl)phthalimide derivatives .
Properties
Molecular Formula |
C8H10BrClFN3 |
|---|---|
Molecular Weight |
282.54 g/mol |
IUPAC Name |
N-(4-bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C8H10BrClFN3/c9-3-1-2-4-12-7-6(11)5-13-8(10)14-7/h5H,1-4H2,(H,12,13,14) |
InChI Key |
ULNHSXHJBMEJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NCCCCBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Halogen Atoms: The chlorine and fluorine atoms are introduced into the pyrimidine ring through halogenation reactions using reagents like thionyl chloride and fluorine gas.
Attachment of the Bromobutyl Group: The bromobutyl group is attached to the pyrimidine ring through a nucleophilic substitution reaction using 1,4-dibromobutane and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromobutyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the bromobutyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized halogenated pyrimidines.
Scientific Research Applications
N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and molecular weights of N-(4-Bromobutyl)-2-chloro-5-fluoropyrimidin-4-amine with analogous pyrimidine derivatives:
Key Observations :
- Fluorine at C5 (target) versus C4 (e.g., 4-fluorophenyl in ) alters electronic effects, with C5-fluorine likely strengthening hydrogen bonding and metabolic resistance .
- Halogen positioning (e.g., Cl at C2 vs. C6 in ) impacts steric and electronic interactions with biological targets like DNA or enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
